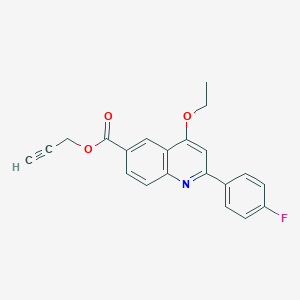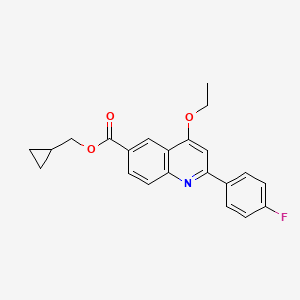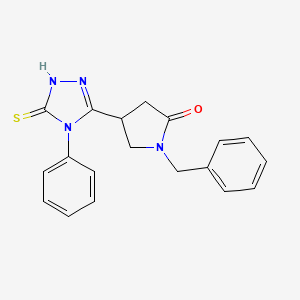![molecular formula C27H26FN7O5 B6456348 7-{4-[5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 2548985-88-0](/img/structure/B6456348.png)
7-{4-[5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Descripción general
Descripción
The compound “7-{4-[5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid” is a fluoroquinolone-based compound . Fluoroquinolones are a class of antibacterial compounds that play an important role as an anti-infective agent and are widely prescribed for various infections .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The process involves the reaction of a lead molecule with thionyl chloride to give an acid chloride, which then reacts with hydrazine hydrate to afford a hydrazide . The hydrazide then undergoes condensation with substituted aromatic aldehydes to give a Schiff base . This Schiff base then reacts with N-(4-methoxyphenyl) piperazine and thioglycolic acid to furnish the final compound .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 1,4-dihydroquinoline-3-carboxylic acid moiety, a piperazine ring, and a 1,2,3-triazole ring . The presence of these functional groups contributes to the compound’s biological activity.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the formation of an acid chloride, the formation of a hydrazide, condensation to form a Schiff base, and reaction with N-(4-methoxyphenyl) piperazine and thioglycolic acid .Aplicaciones Científicas De Investigación
Synthesis and Derivatives
7-{4-[5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a fluoroquinolone compound, often explored for its antimicrobial properties. Research has focused on creating derivatives and studying their biological activities, mainly for antimicrobial applications. For instance, Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones from this compound, revealing significant antibacterial and antifungal activities (N. Patel & S. D. Patel, 2010). Similarly, the synthesis and in vitro antimicrobial study of Schiff base and thiazolidinone derivatives of this compound showed excellent activity against certain bacterial strains (N. Patel & S. D. Patel, 2010).
Molecular Structure and Photochemistry
The molecular structure and photochemical properties of this compound have also been a subject of interest. For instance, Mella, Fasani, and Albini (2001) conducted a study on the photochemistry of this compound in aqueous solutions, revealing its reactivity under light exposure and the subsequent changes in its molecular structure (M. Mella, E. Fasani, & A. Albini, 2001).
Antimicrobial and Antitumor Activities
Further, studies on this compound and its derivatives have shown promising antimicrobial and antitumor activities. For instance, the synthesis and biological evaluation of novel 1,2,4-triazol-3-one derivatives, including compounds derived from this fluoroquinolone, indicated good antimicrobial activity against test microorganisms (Seda Fandaklı et al., 2012). Additionally, compounds synthesized from it demonstrated significant anti-proliferative effects on human cancer cell lines, indicating potential in cancer treatment (Narva Suresh et al., 2013).
Mecanismo De Acción
Target of Action
Similar compounds, such as ciprofloxacin derivatives, are known to inhibit dna gyrase , a type II topoisomerase that is essential for bacterial DNA replication .
Mode of Action
The compound likely interacts with its target, DNA gyrase, by binding to it and inhibiting its activity . This prevents the supercoiling and uncoiling of bacterial DNA, which is necessary for DNA replication and transcription . The inhibition of DNA gyrase leads to the cessation of these processes, resulting in bacterial cell death .
Biochemical Pathways
The compound affects the DNA replication pathway in bacteria by inhibiting DNA gyrase . This enzyme is responsible for introducing negative supercoils into DNA, which helps to counteract the positive supercoils introduced during processes like DNA replication and transcription . By inhibiting DNA gyrase, the compound prevents the proper supercoiling of bacterial DNA, leading to the cessation of these processes .
Pharmacokinetics
Similar compounds, such as ciprofloxacin, are known to have good oral bioavailability, are widely distributed in the body, are metabolized in the liver, and are excreted in the urine and feces . These properties likely contribute to the compound’s bioavailability and its ability to reach its target in the bacterial cell .
Result of Action
The result of the compound’s action is the inhibition of bacterial DNA replication and transcription, leading to bacterial cell death . This makes the compound potentially useful as an antibacterial agent .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For example, the compound’s activity might be affected by the pH of the environment, as this can influence the compound’s ionization state and, consequently, its ability to interact with its target . Similarly, high temperatures might lead to the degradation of the compound, reducing its efficacy . The presence of other substances might also affect the compound’s action, for instance, by competing with it for binding to its target .
Direcciones Futuras
The compound and its derivatives could potentially be explored further for their antimicrobial and antifungal activities . Additionally, given the wide range of biological activities exhibited by fluoroquinolones, this compound could also be investigated for other potential therapeutic applications .
Propiedades
IUPAC Name |
7-[4-[5-amino-1-(4-methoxyphenyl)triazole-4-carbonyl]piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN7O5/c1-40-17-6-4-16(5-7-17)35-25(29)23(30-31-35)26(37)33-10-8-32(9-11-33)22-13-21-18(12-20(22)28)24(36)19(27(38)39)14-34(21)15-2-3-15/h4-7,12-15H,2-3,8-11,29H2,1H3,(H,38,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVOGDGJTFLLTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)N3CCN(CC3)C4=C(C=C5C(=C4)N(C=C(C5=O)C(=O)O)C6CC6)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN7O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-7-phenyl-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione](/img/structure/B6456275.png)
![ethyl 1-{[3-(methoxycarbonyl)phenyl]methyl}-4-oxo-7-(propan-2-yl)-1,4-dihydroquinoline-3-carboxylate](/img/structure/B6456276.png)


![2-[(1S,9R,11R,12R)-14-methyl-2-oxa-10,14,17-triazatetracyclo[7.7.1.0^{1,12}.0^{3,8}]heptadeca-3,5,7-trien-11-yl]phenol](/img/structure/B6456301.png)
![2-[2-(5-chloro-2-methylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B6456320.png)

![2-(3-methylphenyl)-4-{[2-(trifluoromethyl)phenyl]methyl}-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6456333.png)
![3-[3-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)propyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B6456338.png)
![1-ethyl-6-fluoro-7-(4-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B6456345.png)
![1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-(2,3-dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6456352.png)
![3-(benzylamino)-4-[(4-fluorophenyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B6456360.png)
![1-benzyl-4-[4-(naphthalen-1-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]pyrrolidin-2-one](/img/structure/B6456365.png)
![2-{3-[(2,4-dichlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B6456367.png)
